2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can be achieved through a multi-step process. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the hydrazide group can form complexes with metal ions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: An intermediate in the synthesis of the target compound.
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide: A structurally related compound with similar biological activities.
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and hydrazide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research applications.
Properties
Molecular Formula |
C19H20N4OS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-3-23-17-7-5-4-6-16(17)21-19(23)26-13-18(24)22-20-12-14-8-10-15(25-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+ |
InChI Key |
LRTRZYMBTMTXCB-UDWIEESQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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